molecular formula C25H26Cl3N5 B10835745 Pyrazole derivative 29

Pyrazole derivative 29

Cat. No.: B10835745
M. Wt: 502.9 g/mol
InChI Key: WWSDQOOUHRYSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole derivative 29 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis due to their versatile frameworks and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For pyrazole derivative 29, one common synthetic route includes the reaction of a β-keto ester with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance yield and reduce reaction times. These methods are advantageous for their efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pyrazole derivative 29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pyrazole derivative 29 involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like cyclooxygenase-2 (COX-2) and induce apoptosis in cancer cells. The compound’s ability to interact with various biological targets is attributed to its unique structural features, which allow it to bind effectively to active sites of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pyrazole Derivative 29

This compound stands out due to its broad spectrum of biological activities and its potential for use in multiple therapeutic areas. Its unique structural features allow for diverse chemical modifications, making it a versatile compound for drug development and other applications .

Properties

Molecular Formula

C25H26Cl3N5

Molecular Weight

502.9 g/mol

IUPAC Name

5-butan-2-yl-3-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C25H26Cl3N5/c1-6-15(4)25-29-24(31-32(25)14(2)3)22-16(5)23(17-7-9-18(26)10-8-17)33(30-22)21-12-11-19(27)13-20(21)28/h7-15H,6H2,1-5H3

InChI Key

WWSDQOOUHRYSSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NN1C(C)C)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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